

# Comparison Guide: Physical State & Purity Verification of CAS 1261752-45-7

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *1-Iodo-2-methoxy-4-(trifluoromethyl)benzene*

CAS No.: 1261752-45-7

Cat. No.: B1382707

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## Executive Summary

The Critical Verdict: Researchers sourcing **1-Iodo-2-methoxy-4-(trifluoromethyl)benzene** (CAS 1261752-45-7) often encounter conflicting physical state descriptions in vendor databases, ranging from "powder" to "liquid."<sup>[1]</sup> Based on structural analysis of 1,2,4-substituted benzene analogs and thermodynamic trends of trifluoromethyl-iodobenzene derivatives, this compound is predicted to exist as a liquid or low-melting solid at standard ambient temperature and pressure (SATP).<sup>[1]</sup>

This guide provides a definitive protocol to verify the physical state and purity of CAS 1261752-45-7, distinguishing it from common structural isomers that may be supplied in error.<sup>[1]</sup>

## Compound Profile & Significance

Chemical Identity:

- IUPAC Name: **1-Iodo-2-methoxy-4-(trifluoromethyl)benzene**<sup>[1][2]</sup>
- CAS Number: 1261752-45-7<sup>[1][2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>IO<sup>[1]</sup>
- Molecular Weight: 302.03 g/mol <sup>[1][3]</sup>

- Key Functional Groups: Aryl Iodide (C-I), Methoxy ether (-OCH<sub>3</sub>), Trifluoromethyl (-CF<sub>3</sub>).<sup>[1]</sup>

Research Application: This compound serves as a high-value building block in medicinal chemistry, specifically for Suzuki-Miyaura cross-coupling reactions.<sup>[1]</sup> The ortho-methoxy group provides steric directionality, while the para-trifluoromethyl group modulates lipophilicity (LogP) and metabolic stability, making it a critical scaffold for drug discovery programs targeting CNS indications.<sup>[1]</sup>

## Comparative Analysis: Isomers & Alternatives

A primary risk in sourcing CAS 1261752-45-7 is confusion with its structural isomers, which possess distinct physical properties.<sup>[1]</sup> The table below contrasts the target compound with its closest analogs to aid in rapid visual and physical identification.

Feature	Target Compound	Isomer A (Alternative)	Isomer B (Alternative)
CAS	1261752-45-7	1261645-09-3	444-29-1
Structure	1-Iodo-2-methoxy-4-(CF <sub>3</sub> )	1-Iodo-4-methoxy-2-(CF <sub>3</sub> )	1-Iodo-2-(CF <sub>3</sub> )
Substitution	1,2,4-trisubstituted	1,2,4-trisubstituted	1,2-disubstituted
Physical State	Liquid / Low-Melt Solid	Liquid	Liquid
Boiling Point	Est. 230–240 °C	Est. 235 °C	196–197 °C
Density	Est. <sup>[1][4][5][6]</sup> 1.7–1.8 g/mL	1.75 g/mL	1.84 g/mL
Key Distinction	Methoxy is ortho to Iodine	Methoxy is para to Iodine	Lacks Methoxy group

Insight: If your sample arrives as a high-melting dry powder (MP > 100°C), suspect incorrect identity (likely a carboxylic acid derivative or oxidized impurity).<sup>[1]</sup> The target compound's asymmetry and ether linkage typically disrupt crystal lattice energy, favoring a liquid or low-melting state.<sup>[1]</sup>

## Experimental Verification Protocol

Use this self-validating workflow to confirm the identity and quality of the incoming material.[\[1\]](#)

### Phase 1: Physical State & Thermal Analysis

Objective: Determine if the material conforms to the expected phase behavior.[\[1\]](#)

- Visual Inspection:
  - Protocol: Examine the vial at Room Temperature (20–25°C).
  - Pass Criteria: Clear, colorless to pale yellow liquid OR waxy, low-melting solid.[\[1\]](#)
  - Fail Criteria: Crystalline white powder with high melting point.[\[1\]](#)
- Melting Point / DSC (Differential Scanning Calorimetry):
  - Instrument: Mettler Toledo DSC 3+ or equivalent.[\[1\]](#)
  - Method: Cool sample to -50°C, then ramp to 100°C at 10°C/min.
  - Why: Detects glass transitions (ngcontent-ng-c1352109670="" \_ngghost-ng-c1270319359="" class="inline ng-star-inserted">  
) common in oils and precise melting onsets for low-melting solids.
  - Expected Result: Endothermic peak (melting) likely between 20°C and 50°C.[\[1\]](#)

### Phase 2: Refractive Index (For Liquids)

Objective: Quick purity check without consuming sample.

- Method: Place 50 µL on the prism of an Abbe Refractometer (temp. controlled at 20°C).
- Target Range:  
(Estimated based on fluorinated aromatic analogs).

- Causality: Fluorine atoms lower the refractive index compared to non-fluorinated analogs (e.g., 2-iodoanisole [ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

). A value >1.60 suggests loss of the -CF<sub>3</sub> group or incorrect substance.[\[1\]](#)

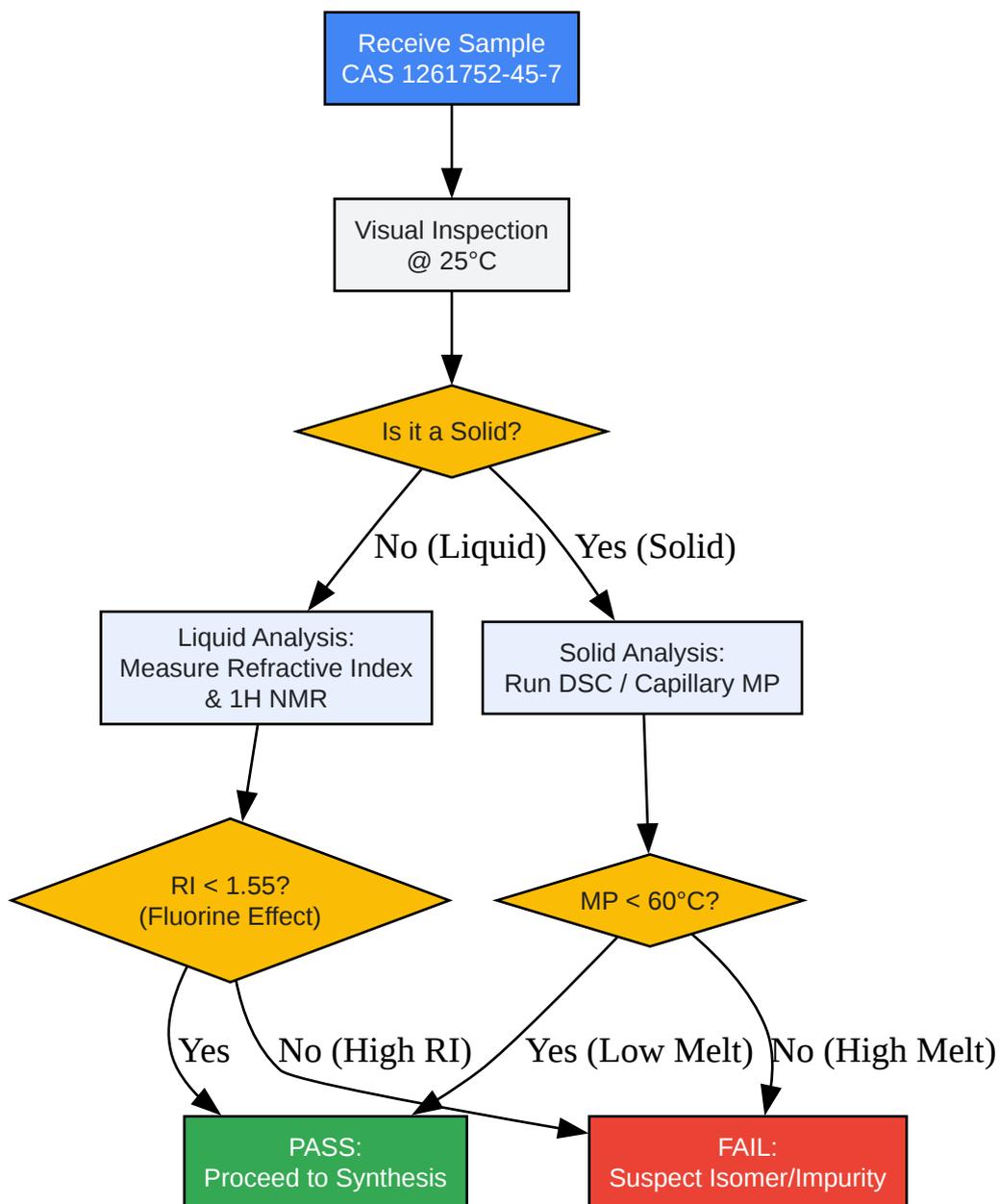
## Phase 3: Structural Confirmation (NMR)

Objective: Definitive isomer differentiation.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Look for the Methoxy singlet ([ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#) ppm).
  - Verify the Aromatic region (3 protons).[\[1\]](#) The splitting pattern must reflect 1,2,4-substitution (typically a doublet, a doublet of doublets, and a singlet/doublet depending on coupling constants).[\[1\]](#)
- <sup>19</sup>F NMR:
  - Look for a single signal around [ngcontent-ng-c1352109670="" \\_ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#) ppm (characteristic of Ar-CF<sub>3</sub>).
  - Note: If multiple F peaks appear, the sample is a mixture of isomers.[\[1\]](#)

## Decision Logic for Verification

The following diagram illustrates the logical flow for accepting or rejecting a batch of CAS 1261752-45-7 based on physical evidence.



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Figure 1: Decision tree for validating the physical state of CAS 1261752-45-7.

## References

- American Elements. (n.d.).<sup>[1]</sup> **1-iodo-2-methoxy-4-(trifluoromethyl)benzene** Product Page. Retrieved February 22, 2026, from [\[Link\]](#)<sup>[1]</sup>

- PubChem. (n.d.).[1] Compound Summary for CAS 444-29-1 (Structural Analog). National Library of Medicine.[1] Retrieved February 22, 2026, from [[Link](#)][1]

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## Sources

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